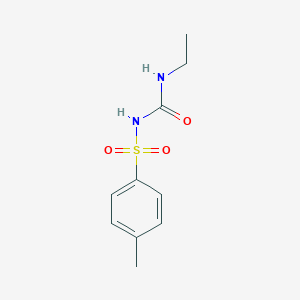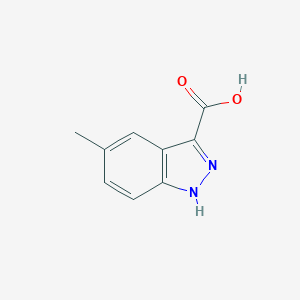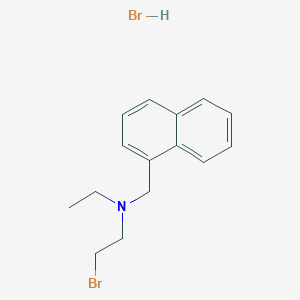
N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide, also known as BroNEN, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of naphthalenemethylamines, which are known for their ability to interact with various receptors in the brain and body. In
科学的研究の応用
N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide has been studied extensively for its potential applications in scientific research. It has been shown to interact with various receptors in the brain and body, including the dopamine transporter, sigma-1 receptor, and serotonin transporter. This makes N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide a valuable tool for studying the role of these receptors in various physiological and pathological processes.
作用機序
The mechanism of action of N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide is complex and not fully understood. It is believed to act as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This leads to an increase in dopamine levels in the brain, which can have various effects on behavior and physiology.
生化学的および生理学的効果
N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide has been shown to have various biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, which is indicative of its stimulant properties. It has also been shown to decrease anxiety-like behavior in rats, suggesting an anxiolytic effect. Additionally, N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide has been shown to have analgesic properties, which may be related to its interaction with the sigma-1 receptor.
実験室実験の利点と制限
N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide has several advantages for use in lab experiments. It is highly soluble in water, making it easy to administer to animals. It also has a relatively long half-life, which allows for longer experimental durations. However, there are also limitations to its use. N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide is a potent dopamine transporter inhibitor, which can lead to potential side effects such as hyperactivity and addiction. Additionally, its effects on other receptors such as the sigma-1 receptor are not well understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide. One area of interest is its potential therapeutic applications. N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide has been shown to have analgesic and anxiolytic properties, which may make it a valuable tool for the treatment of various disorders. Additionally, further research is needed to fully understand its mechanism of action and its effects on other receptors in the brain and body. Finally, the development of new analogs of N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide may lead to compounds with improved efficacy and fewer side effects.
Conclusion
In conclusion, N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide is a valuable tool for scientific research due to its ability to interact with various receptors in the brain and body. Its synthesis method is well-established, and it has been shown to have various biochemical and physiological effects. However, its use in lab experiments must be carefully considered due to its potential side effects and limitations. Future research on N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide may lead to new therapeutic applications and a better understanding of its mechanism of action.
合成法
The synthesis of N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide involves the reaction of N-ethyl-1-naphthalenemethylamine with hydrobromic acid and 2-bromoethanol. The resulting product is a white crystalline solid that is highly soluble in water. The purity of the compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
特性
CAS番号 |
1214-27-3 |
|---|---|
製品名 |
N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide |
分子式 |
C15H19Br2N |
分子量 |
373.13 g/mol |
IUPAC名 |
2-bromo-N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine;hydrobromide |
InChI |
InChI=1S/C15H18BrN.BrH/c1-2-17(11-10-16)12-14-8-5-7-13-6-3-4-9-15(13)14;/h3-9H,2,10-12H2,1H3;1H |
InChIキー |
XDNYSWDLKGCROT-UHFFFAOYSA-N |
SMILES |
CCN(CCBr)CC1=CC=CC2=CC=CC=C21.Br |
正規SMILES |
CC[NH+](CCBr)CC1=CC=CC2=CC=CC=C21.[Br-] |
関連するCAS |
1946-26-5 (Parent) |
同義語 |
SY 28 SY 28, hydrobromide SY-28 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[d]thiazol-7-amine](/img/structure/B73251.png)
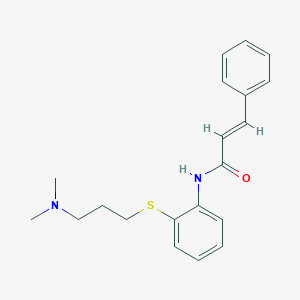
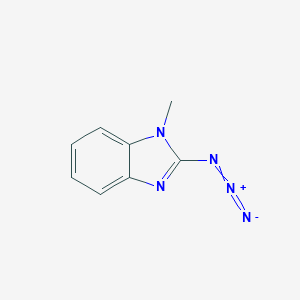
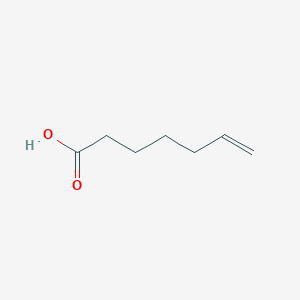
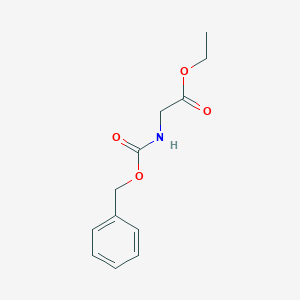
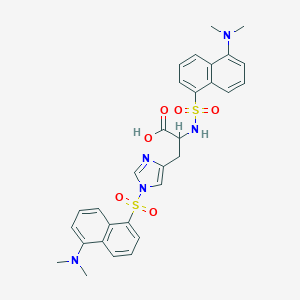
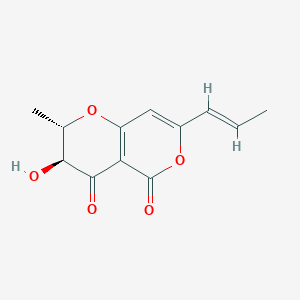
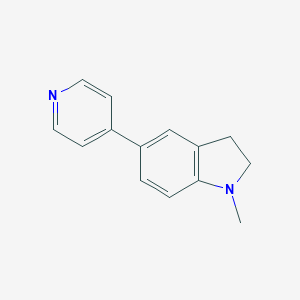
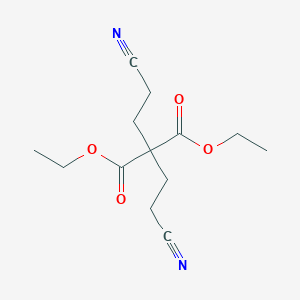

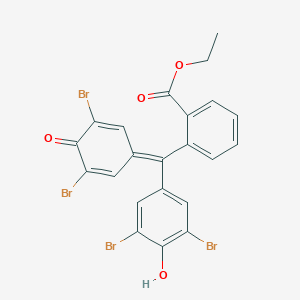
![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B73273.png)
